Ecamsule (disodium)

Description

Historical Context of Benzylidene Camphor (B46023) Derivatives in Photochemistry

The investigation of benzylidene camphor derivatives as ultraviolet filters has a notable history in the field of photochemistry. researchgate.netnih.gov These compounds have been utilized in sunscreen formulations for their ability to absorb UV radiation. nih.govgoogle.com A key characteristic of this class of molecules is their photochemical behavior, which is dominated by a photoinduced cis-trans isomerization upon exposure to light. researchgate.netnih.gov

This isomerization process is a rapid and reversible reaction, allowing the molecule to dissipate absorbed UV energy effectively. nih.gov Research has shown that the excited states of these derivatives have a very short lifetime, on the order of picoseconds (10⁻¹²s), which prevents them from reacting with adjacent molecules. nih.gov This inherent light stability and relative inertia under irradiation established benzylidene camphor derivatives as excellent candidates for photoprotective agents and a foundation for the development of more advanced UV filters. researchgate.netnih.govmdpi.com

Evolution of Ecamsule (B1337) (Disodium) as a Research Subject

Ecamsule, also commercialized under the trade name Mexoryl SX, emerged from research into benzylidene camphor derivatives. patsnap.compatsnap.com Patented in 1982 lesielle.com, it was developed by L'Oréal as a highly effective, water-soluble UVA filter. patsnap.comincidecoder.com Its formal approval for use in Europe in 1993 and subsequently by the U.S. Food and Drug Administration (FDA) in 2006 through a New Drug Application marked its establishment as a significant compound in photoprotection research. patsnap.comresearchgate.net This regulatory acceptance spurred further academic and industrial inquiry into its properties and applications, solidifying its role as a benchmark photostable organic UVA absorber. wikipedia.org

Fundamental Scientific Significance of Ecamsule (Disodium)

The scientific importance of ecamsule is rooted in its unique chemical structure and resulting photobiological properties. It stands as a testament to targeted organic synthesis aimed at creating highly stable and efficient UV-filtering molecules.

Ecamsule is a broad-spectrum filter, absorbing UV radiation across a range of 290–400 nanometers, which encompasses both UVA and UVB wavelengths. wikipedia.orgdrugbank.comnih.gov Its protective action is particularly strong in the UVA range, with a peak absorption maximum reported at approximately 345 nm. wikipedia.orgincidecoder.comdrugbank.com The mechanism of action involves the molecule undergoing reversible photoisomerization upon exposure to UV light. wikipedia.orgchemicalbook.com The absorbed UV energy is then dissipated harmlessly as thermal energy, preventing the radiation from penetrating the skin and causing cellular damage. wikipedia.orgchemicalbook.compatsnap.com

The development of ecamsule represents a significant step in the creation of advanced organic compounds for photoprotection. As a water-soluble filter, it offered formulation benefits not seen with more common oil-soluble agents. incidecoder.com Its synthesis, which can be achieved through the reaction of terephthalaldehyde (B141574) and camphorsulfonic acid, is a point of interest in industrial organic chemistry. wipo.intgoogle.com More recently, the unique properties of ecamsule have led to its use as a model molecule in other areas of advanced chemical research. For instance, a 2024 study utilized ecamsule in the development of an electrofluorochromic chemical sensor, demonstrating its continued relevance beyond its initial application. acs.org

Contribution to Photostability Research

Scope and Objectives of Ecamsule (Disodium) Academic Inquiry

Academic and industrial research on ecamsule focuses on several key areas. A primary objective is to understand and leverage its mechanism of action and superior photostability for creating more effective and long-lasting photoprotective formulations. wikipedia.orgpatsnap.com Scientific inquiry also extends to its biological efficacy. Studies have investigated its ability to prevent various forms of UV-induced damage at the cellular level, including the formation of pyrimidine (B1678525) dimers and the accumulation of p53 protein, which are known precursors to skin damage. drugbank.comglpbio.commedchemexpress.com The ongoing study of ecamsule aims to refine the understanding of its photochemical behavior and expand its application in the development of novel photoprotective technologies.

Chemical and Photobiological Data

Table 1: Chemical Properties of Ecamsule

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | [(3E)-3-[[4-[(E)-[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid | nih.gov |

| Synonyms | Terephthalylidene dicamphor sulfonic acid, Mexoryl SX | wikipedia.orglesielle.com |

| Chemical Formula | C₂₈H₃₄O₈S₂ | wikipedia.orgbiosynth.com |

| Molecular Weight | 562.69 g/mol | wikipedia.orgbiosynth.com |

| CAS Number (Acid Form) | 92761-26-7 | nih.govbiosynth.com |

| CAS Number (Disodium Salt) | 90458-75-6 | glpbio.comchemicalbook.com |

Table 2: Photobiological Properties of Ecamsule

| Property | Value | Reference |

|---|---|---|

| UV Absorption Range | 290 - 400 nm | wikipedia.orgdrugbank.comnih.gov |

| Peak Absorption (λmax) | ~345 nm | wikipedia.orgincidecoder.comnih.gov |

| Primary Mechanism | Reversible photoisomerization and dissipation of energy as heat | wikipedia.orgchemicalbook.com |

| Key Feature | High Photostability | wikipedia.orgchemicalbook.compatsnap.com |

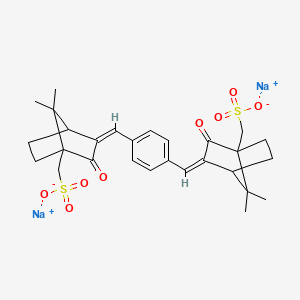

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;[(3Z)-3-[[4-[(Z)-[7,7-dimethyl-3-oxo-4-(sulfonatomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O8S2.2Na/c1-25(2)21-9-11-27(25,15-37(31,32)33)23(29)19(21)13-17-5-7-18(8-6-17)14-20-22-10-12-28(24(20)30,26(22,3)4)16-38(34,35)36;;/h5-8,13-14,21-22H,9-12,15-16H2,1-4H3,(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2/b19-13-,20-14-;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZNEHKRFLKURR-GNTLFSRWSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)[O-])CS(=O)(=O)[O-])C.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2(C(=O)/C(=C\C3=CC=C(C=C3)/C=C/4\C(=O)C5(C(C4CC5)(C)C)CS(=O)(=O)[O-])/C1CC2)CS(=O)(=O)[O-])C.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32Na2O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of Ecamsule Disodium

Optimized Synthesis Pathways for Ecamsule (B1337) (Disodium)

The primary industrial synthesis of Ecamsule (disodium) involves a two-step process. The first step is the condensation reaction of terephthalaldehyde (B141574) with two equivalents of camphor-10-sulfonic acid. This is followed by a neutralization step to form the disodium (B8443419) salt.

Reaction of Terephthalylidene Dicamphor Sulfonic Acid with Sodium Hydroxide (B78521)

The established method for producing Ecamsule (disodium) involves the reaction of terephthalylidene dicamphor sulfonic acid with sodium hydroxide. This is a neutralization reaction where the acidic sulfonic acid groups react with the strong base to form the corresponding sodium salt.

The initial condensation reaction to form the terephthalylidene dicamphor sulfonic acid intermediate is typically catalyzed by an acid, such as p-toluenesulfonic acid. The subsequent neutralization with sodium hydroxide is a straightforward acid-base reaction. However, precise control of the reaction conditions is crucial for maximizing yield and purity. The reaction is often carried out at a controlled temperature range of 2-8°C.

| Parameter | Condition | Rationale |

| Catalyst (for intermediate) | p-Toluenesulfonic acid | Facilitates the initial condensation reaction. |

| Neutralizing Agent | Sodium Hydroxide | Forms the final disodium salt. |

| Temperature | 2-8°C | To control the exothermic reaction and prevent degradation. |

To prevent potential oxidation and other side reactions, the synthesis is often conducted under an inert atmosphere, such as nitrogen or argon. This is particularly important for maintaining the integrity of the reactants and the final product. The temperature is carefully managed throughout the process. The initial condensation may be performed at a different temperature than the subsequent neutralization, which is typically kept cool to manage the exothermic nature of the acid-base reaction.

Controlled Reaction Conditions and Catalysis

Exploration of Alternative Synthetic Routes

While the reaction of terephthalylidene dicamphor sulfonic acid with sodium hydroxide is the standard method, research into alternative synthetic pathways is ongoing. One patented method describes the acidification of a terephthalylidene dicamphor sulfonic acid salt using a cation exchange resin. googleapis.comgoogleapis.comgoogle.com This method is proposed as a more economical and efficient process with high yield and purity. google.com The process involves dissolving the salt in water and passing it through a column packed with a cation exchange resin. googleapis.comgoogleapis.com This approach avoids the use of excess acid and simplifies the removal of by-products. googleapis.com

Green Chemistry Approaches in Ecamsule (Disodium) Synthesis

The principles of green chemistry aim to make chemical processes more environmentally friendly. In the context of Ecamsule (disodium) synthesis and purification, supercritical fluid technology, particularly using carbon dioxide, has been explored.

Supercritical carbon dioxide (scCO₂) is a green and energy-efficient solvent that can be used for extraction and purification. x-mol.net In the context of Ecamsule, scCO₂ has been investigated for the removal of residual solvents, such as ethanol (B145695), from the final product. x-mol.netresearchgate.net This process, known as supercritical antisolvent (SAS) precipitation, can produce micronized ecamsule powder with low residual solvent content. researchgate.net Research has shown that by controlling parameters like temperature, pressure, and CO₂ flow rate, near-complete removal of ethanol can be achieved. x-mol.netresearchgate.net For instance, a fluctuating pressure scCO₂ drying technique has been shown to be highly effective. x-mol.net The use of scCO₂ offers a safer and more environmentally benign alternative to traditional solvent extraction methods. fyto.nlgavinpublishers.com

| Green Chemistry Technique | Application | Benefit |

| Supercritical CO₂ Drying | Removal of residual ethanol from Ecamsule powder. x-mol.netresearchgate.net | Environmentally friendly, energy-efficient, and produces a high-purity product. x-mol.net |

| Supercritical Antisolvent (SAS) Precipitation | Production of micronized Ecamsule powder. researchgate.netmdpi.com | Controls particle size and improves chemical properties. researchgate.netmdpi.com |

Sustainable Solvent Systems

The use of green solvents is a key aspect of sustainable chemistry, aiming to reduce the environmental impact of chemical processes. rsc.org In the context of Ecamsule (Disodium) synthesis and processing, several sustainable solvent systems have been explored.

Supercritical fluids, such as supercritical carbon dioxide (scCO₂), have emerged as a promising green solvent alternative. numberanalytics.commdpi.com scCO₂ is non-toxic, non-flammable, and its properties can be tuned by adjusting temperature and pressure. numberanalytics.commdpi.com One notable application is the Supercritical Antisolvent (SAS) process for the micronization of Ecamsule. mdpi.comresearchgate.net In this process, an organic solvent (like ethanol) containing the dissolved Ecamsule is sprayed into a chamber filled with scCO₂, which acts as an antisolvent. researchgate.net The rapid miscibility of the organic solvent in scCO₂ leads to the precipitation of fine Ecamsule particles. mdpi.comresearchgate.net This technique not only allows for particle size control but also simplifies the purification process as scCO₂ can be easily removed by depressurization. mdpi.comresearchgate.net

Bio-based solvents, derived from renewable resources, represent another important class of sustainable solvents. numberanalytics.com Research into the recovery of fine chemicals like Ecamsule has demonstrated the use of solvent systems such as toluene/methanol (B129727) in conjunction with polybenzimidazole (PBI) membranes for organic solvent nanofiltration (OSN). grafiati.com This highlights the potential for integrating bio-based solvents and advanced membrane technologies in the downstream processing of Ecamsule.

The following table summarizes key parameters and findings from studies on sustainable solvent systems for Ecamsule processing.

| Process | Solvent System | Key Parameters | Outcome |

| Supercritical Antisolvent (SAS) Micronization | Ethanol, Supercritical CO₂ | Temperature: 303 K–333 K; Pressure: 10 MPa–20 MPa | Production of fine Ecamsule powder (1.8 μm–2.8 μm). researchgate.net |

| Organic Solvent Nanofiltration (OSN) | Toluene/Methanol | Polybenzimidazole (PBI) membranes | Efficient recovery of Ecamsule from the solvent mixture. grafiati.com |

Purification and Isolation Techniques

Achieving high purity is crucial for the application of Ecamsule (Disodium). Various techniques are employed to remove impurities generated during synthesis, which can include charged organic species, inorganic salts, and heavy metals. google.com

Crystallization Methods for High Purity Ecamsule (Disodium)

Crystallization is a fundamental technique for purifying solid compounds. For Ecamsule (Disodium), anti-solvent crystallization is a common method. mdpi.com This involves dissolving the crude product in a solvent in which it is soluble and then adding a miscible "anti-solvent" in which it is poorly soluble, causing the high-purity product to precipitate. mdpi.com The choice of solvents is critical, and the process often involves slow cooling to promote the formation of well-defined crystals. unifr.ch

The Supercritical Antisolvent (SAS) process, as mentioned earlier, is also a sophisticated crystallization technique that can yield micronized particles of Ecamsule with low residual solvent content. mdpi.comresearchgate.net The process parameters, such as temperature, pressure, and solution flow rate, can be optimized to control particle size and morphology. researchgate.net

Chromatographic Purification Strategies

Chromatography is a powerful tool for separating and purifying chemical compounds. For Ecamsule (Disodium), various chromatographic methods have been developed.

Ion-exchange chromatography is particularly effective for removing ionic impurities. google.com A patented method describes the use of a mixture of cation and anion exchange resins to purify terephthalylidene dicamphor sulfonic acid, a related compound. google.com This approach effectively removes both positively and negatively charged impurities. google.com

High-performance liquid chromatography (HPLC) is a widely used analytical technique that can also be adapted for preparative purification. Methods using C18 columns with gradient elution of methanol and phosphate (B84403) buffer have been reported for the separation of Ecamsule from other UV filters. nih.gov Fluorimetric detection can be employed for sensitive quantification. nih.gov

Flash chromatography on a silica (B1680970) column is another common purification method used in organic synthesis. google.com While specific examples for Ecamsule (Disodium) are less detailed in the public domain, this technique is a standard procedure for purifying organic compounds.

Chemical Derivatization and Structural Modification Studies

The chemical structure of Ecamsule offers opportunities for derivatization to create analogues with potentially improved or novel properties. unife.it Research in this area focuses on understanding structure-property relationships.

Exploration of Substituent Effects on Spectroscopic Properties

The photophysical properties of a UV absorber like Ecamsule are intrinsically linked to its chemical structure. Studies on related aromatic compounds have shown that the introduction of different substituent groups can significantly influence their absorption and emission spectra. diva-portal.orgmdpi.com For instance, electron-donating or electron-withdrawing groups can cause shifts in the maximum absorption wavelength (λmax) and affect the efficiency of photoprotective mechanisms. diva-portal.orgresearchgate.net

While specific studies detailing the systematic variation of substituents on the Ecamsule backbone and their effect on its spectroscopic properties are not widely published, the principles from broader research on organic chromophores are applicable. diva-portal.orgmdpi.com Computational modeling, such as DFT/TDDFT calculations, can be used to predict how structural modifications would impact the electronic transitions and thus the UV absorption characteristics. researchgate.net

Synthesis of Analogues with Altered Sulfonic Acid Moieties

The sulfonic acid groups in Ecamsule are crucial for its water solubility. wikipedia.org Modifying these groups could lead to analogues with different solubility profiles or other functional properties. General methods for the synthesis of sulfonamides and sulfonate esters directly from sulfonic acids have been developed. nih.govorganic-chemistry.org These methods, which can be performed under mild conditions and sometimes with microwave assistance, offer potential routes to new Ecamsule derivatives. organic-chemistry.org For example, coupling the sulfonic acid groups with various amines or alcohols could yield a library of new compounds for screening. nih.gov

The following table provides a conceptual overview of potential Ecamsule analogues and the synthetic strategies that could be employed.

| Analogue Type | Potential Synthetic Strategy | Rationale for Modification |

| Sulfonamide Analogues | Direct coupling of sulfonic acid with amines using activating agents (e.g., TCT) under microwave irradiation. organic-chemistry.org | Altered solubility, potential for new biological interactions. |

| Sulfonate Ester Analogues | Direct coupling of sulfonic acid salts with alcohols using reagents like triphenylphosphine (B44618) ditriflate. nih.gov | Modified lipophilicity, potential for prodrug strategies. |

Substitution Reactions Involving the Disodium Counterion

The disodium salt of ecamsule, chemically known as disodium 3,3'-(1,4-phenylenedimethylidyne)bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonate), is characterized by the presence of two sodium cations (Na⁺) that balance the negative charges on the two sulfonate groups (-SO₃⁻). These sodium counterions are not covalently bonded to the organic backbone of the molecule and can be replaced by other cations through ion-exchange reactions. This type of chemical transformation is fundamental in modifying the salt form of the compound, for instance, by converting the disodium salt into its corresponding free acid or other metallic salts.

The primary method for substituting the disodium counterions is through the use of cation exchange resins. In this process, an aqueous solution of ecamsule disodium is brought into contact with a resin that has been pre-loaded with the desired replacement cation. The sodium ions in the solution are exchanged for the cations on the resin, leading to the formation of a new salt of ecamsule.

A significant application of this substitution reaction is the conversion of ecamsule disodium into its acidic form, terephthalylidene dicamphor sulfonic acid. This is typically achieved by using a strong acid cation exchange resin in the hydrogen (H⁺) form. As the ecamsule disodium solution passes through the resin, the Na⁺ ions are captured by the resin, and H⁺ ions are released into the solution, combining with the ecamsule anion to form the free acid.

Research detailed in patent literature demonstrates the efficiency of this process. For example, a method for acidifying the terephthalylidene dicamphor sulfonic acid salt involves using a cation exchange resin, which results in a high conversion rate and simplifies the purification process as the by-products are easily removed. googleapis.comgoogle.com

The following table summarizes experimental data from a patented process for the conversion of ecamsule disodium to its corresponding sulfonic acid using a cation exchange resin.

| Experiment | Starting Material | Reagent | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Lab Scale (Batch) | 12 g Disodium Terephthalylidene Dicamphor Sulfonate in 100 ml water | 200 ml TRILITE SCR-BH (H-type Cation Exchange Resin) | Stirred at room temperature for 5 hours | Terephthalylidene Dicamphor Sulfonic Acid | Not specified, but high conversion reported | google.com |

| Large Scale (Column) | 4 kg Disodium Terephthalylidene Dicamphor Sulfonate in 28 L water | 12 L TRILITE SCR-BH (H-type Cation Exchange Resin) packed in a column | Eluted at a rate of 9 L/hr | 3.6 kg Terephthalylidene Dicamphor Sulfonic Acid | 97% | google.com |

This ion-exchange methodology is not limited to producing the free acid. The same principle can be applied to create other salt forms of ecamsule. By using a cation exchange resin charged with a different cation, such as potassium (K⁺) or calcium (Ca²⁺), the corresponding potassium or calcium salts of ecamsule could be synthesized. Alternatively, the terephthalylidene dicamphor sulfonic acid, once produced, can be neutralized with an appropriate base (e.g., potassium hydroxide (KOH) or calcium hydroxide (Ca(OH)₂)) to yield the desired salt. This allows for the preparation of various ecamsule salts with potentially different physical properties, such as solubility.

Molecular and Cellular Photobiological Mechanisms of Ecamsule Disodium Activity

Biophysical Principles of Ultraviolet Radiation Absorption

The primary role of ecamsule (B1337) is to absorb UV radiation before it can penetrate the skin and cause cellular damage. This process is governed by the molecule's unique chemical structure, which dictates its absorption capabilities and subsequent energy dissipation pathways.

Wavelength-Specific Absorption Characteristics (e.g., UVA Spectrum, Peak Absorption)

Ecamsule is distinguished by its strong and broad absorption profile across the UVA spectrum. It effectively absorbs UV radiation in the 290–400 nanometer (nm) range. nih.govwikipedia.org Its maximum absorption peak (λmax) is centered at approximately 344-345 nm, placing it squarely in the UVA-I range. drugbank.commedchemexpress.commedchemexpress.com This specific targeting of UVA radiation is critical, as this longer wavelength penetrates deeper into the skin, contributing to photoaging and potentially skin cancer. wikipedia.org While it provides significant UVA protection, it is often combined with other agents to ensure complete broad-spectrum UV protection. wikipedia.orgatamanchemicals.com

Table 1: UV Absorption Properties of Ecamsule

| Property | Value | Source(s) |

| Absorption Range | 290–400 nm | nih.govwikipedia.org |

| Peak Absorption (λmax) | ~344–345 nm | drugbank.commedchemexpress.commedchemexpress.com |

| UV Spectrum Covered | UVA, with some UVB coverage | ncats.iodermnetnz.org |

Electronic Transitions and Energy Dissipation Pathways

The absorption of UV photons by ecamsule initiates a series of rapid photophysical events designed to safely manage the incoming energy.

When a molecule of ecamsule absorbs a UV photon, its electrons are promoted from a stable ground state to a higher energy, electronically excited state. wikipedia.orgncats.io This process, known as photoexcitation, involves the transition of electrons within the molecule's conjugated aromatic ring structures. researchgate.net The energy of the absorbed photon must precisely match the energy difference between the electronic states for this transition to occur, which is why the molecule absorbs specific wavelengths of light. wikipedia.org Following the initial excitation, the molecule quickly undergoes internal conversion, a non-radiative process where it relaxes to the lowest vibrational level of the excited state. wikipedia.org

A crucial feature of an effective sunscreen agent is its ability to return to the ground state without undergoing chemical degradation or producing harmful reactive species. Ecamsule achieves this primarily through non-radiative decay mechanisms. researchgate.net After reaching the excited state, the molecule efficiently dissipates the absorbed energy as thermal energy (heat). wikipedia.orgdrugbank.comncats.io This rapid conversion of electronic energy into vibrational energy, which is then released to the surroundings, prevents the energy from being used to initiate damaging chemical reactions in the skin. wikipedia.orgdrugbank.com This efficient energy dissipation is a key factor in the compound's high photostability. wikipedia.orgncats.io

Photophysical Processes of Excitation

Photochemical Reactions and Stability Dynamics

Beyond its ability to absorb and dissipate energy, the stability of ecamsule under prolonged UV exposure is a defining characteristic, which involves reversible changes to its molecular structure.

Reversible Photoisomerization Pathways

Upon exposure to UV radiation, ecamsule undergoes a reversible photoisomerization. nih.govdrugbank.comncats.io This process involves a temporary change in the spatial arrangement of the molecule's atoms without altering its chemical composition. After absorbing a photon and entering an excited state, the molecule can change its shape (isomerize). nih.govwikipedia.orgatamanchemicals.com It then quickly reverts to its original, more stable configuration, releasing the absorbed UV energy as heat in the process. wikipedia.orgdrugbank.comncats.io This cyclical process of isomerization and relaxation allows a single molecule of ecamsule to absorb and neutralize UV energy multiple times without significant degradation, contributing to its excellent photostability. wikipedia.orgatamanchemicals.comncats.io This is a notable advantage over some other chemical filters, like avobenzone (B1665848), which can be less stable under UV irradiation. wikipedia.orgatamanchemicals.com

Intrinsic Photostability Mechanisms of Benzylidene Camphor (B46023) Derivatives

Benzylidene camphor derivatives are a class of organic compounds utilized as UV filters in sunscreens. Their effectiveness is intrinsically linked to their ability to remain stable upon exposure to ultraviolet (UV) radiation, a property known as photostability. drugbank.comatamanchemicals.compatsnap.com The primary mechanism contributing to the photostability of many benzylidene camphor derivatives is a rapid and reversible E/Z (or trans/cis) photoisomerization. researchgate.netnih.gov Upon absorbing UV photons, these molecules undergo a change in their geometric configuration around a carbon-carbon double bond. researchgate.net This isomerization process is an efficient, non-destructive pathway for dissipating the absorbed UV energy as heat, allowing the molecule to return to its ground state without undergoing chemical degradation. patsnap.comnih.gov

Studies have shown that this photoisomerization reaches a photostationary state, where the rates of the forward (E to Z) and reverse (Z to E) reactions are equal. researchgate.netnih.gov This dynamic equilibrium ensures that a mixture of both isomers is present, which collectively acts as the UV filter. nih.gov The lifetime of the excited states that lead to this isomerization is extremely short, on the order of picoseconds (10⁻¹² s), which prevents reactions with other molecules that could lead to degradation. researchgate.netnih.gov This inherent photochemical behavior, characterized by efficient energy dissipation through reversible isomerization and a lack of reactivity, is the foundation of the excellent photostability observed in many benzylidene camphor derivatives. nih.gov

The introduction of sulfonic acid (–SO₃H) groups into the chemical structure of UV filters, including benzylidene camphor derivatives like ecamsule (terephthalylidene dicamphor sulfonic acid), significantly influences their physicochemical properties, which can in turn affect photostability. nih.govmdpi.com

The primary impact of the sulfonic acid moiety is a substantial increase in water solubility. atamanchemicals.commdpi.com This property is crucial for formulating water-resistant sunscreens and can influence the local environment of the chromophore, potentially affecting its photochemistry. While direct studies extensively detailing the specific influence of the sulfonic acid group on the intrinsic photostability mechanisms of ecamsule are not prevalent in the provided results, some general principles can be inferred.

For some UV filters, such as 2-phenylbenzimidazole-5-sulfonic acid (PBSA), the stability can be pH-dependent, and the presence of the sulfonic acid group is key to this behavior. proakademia.eubioenergiadlaregionu.eu Studies on PBSA have shown that it is susceptible to photodegradation, and this process can be influenced by the pH of the solution. proakademia.eubioenergiadlaregionu.eu However, it is important to note that ecamsule is generally considered to be photostable. drugbank.comatamanchemicals.comformosalab.com This suggests that the inherent photostability of the benzylidene camphor structure in ecamsule is robust and not compromised by the presence of the sulfonic acid groups. In fact, the combination of two camphor sulfonic acid moieties with a terephthalylidene linker in ecamsule results in a highly effective and photostable UVA filter. nih.govmdpi.com

The photostability of ecamsule becomes particularly evident when its photodegradation kinetics are compared with those of other organic UV filters, most notably avobenzone.

Avobenzone, a widely used UVA filter, is known for its intrinsic photoinstability. atamanchemicals.commdpi.comresearchgate.net Upon UV exposure, it can undergo keto-enol tautomerism, leading to the formation of photoproducts and a significant loss of its protective capabilities. mdpi.comresearchgate.net This degradation necessitates the inclusion of photostabilizers, like octocrylene, in sunscreen formulations containing avobenzone. dermnetnz.org

In contrast, ecamsule is characterized as a photostable organic UVA absorber that does not degrade significantly when exposed to light. drugbank.comatamanchemicals.comformosalab.com While some studies have reported a degree of photodegradation for ecamsule under certain conditions, it is generally considered more stable than avobenzone. researchgate.netdermnetnz.orgresearchgate.net For instance, one source mentions that ecamsule can break down and lose about 40% of its protective properties after hours of sun exposure, but it still degrades less quickly than avobenzone. dermnetnz.org

Other UV filters also exhibit varying degrees of photostability. For example, oxybenzone (B1678072) is considered relatively stable, while filters like Padimate O are known to be photoinstable. researchgate.netmdpi.com The photodegradation of UV filters is often modeled as a pseudo-first-order kinetic process. mdpi.com The rate of degradation can be influenced by the medium, with studies showing significantly faster degradation in aerosols compared to bulk solutions for filters like oxybenzone. nih.gov

The superior photostability of ecamsule compared to avobenzone reduces the need for complex photostabilizing systems in sunscreen formulations, making it a reliable component for providing sustained UVA protection. atamanchemicals.com

Interactive Data Table: Comparative Photostability of UV Filters

| UV Filter | General Photostability | Key Photodegradation Mechanism |

| Ecamsule (Disodium) | Generally Photostable drugbank.comatamanchemicals.comformosalab.com | Reversible E/Z photoisomerization researchgate.netnih.gov |

| Avobenzone | Photoinstable atamanchemicals.commdpi.comresearchgate.net | Keto-enol tautomerism, fragmentation mdpi.comresearchgate.net |

| Oxybenzone | Relatively Photostable researchgate.net | N/A in provided search results |

| Octocrylene | Photostable | N/A in provided search results |

| Padimate O | Photoinstable mdpi.com | N/A in provided search results |

Influence of Sulfonic Acid Functional Groups on Photostability

In Vitro Cellular Responses to Ultraviolet Stress in the Presence of Ecamsule (Disodium)

Ecamsule has been shown in various in vitro studies to mitigate the damaging effects of UV radiation at the cellular level. drugbank.comatamanchemicals.comformosalab.commedchemexpress.com

Exposure of DNA to UV radiation can lead to the formation of photolesions, with cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) being a major type of DNA damage. wikipedia.orgabeomics.com These dimers form between adjacent pyrimidine bases (thymine or cytosine) and can distort the DNA helix, impeding replication and transcription, which can ultimately lead to mutations and skin cancer. wikipedia.orgabeomics.comnih.gov

Several studies have demonstrated that ecamsule is effective at reducing the formation of UV-induced pyrimidine dimers. drugbank.comformosalab.commedchemexpress.comresearchgate.net In both in vitro and in vivo mouse models, the application of formulations containing ecamsule significantly reduced the formation of these DNA lesions following UV exposure. drugbank.comformosalab.comresearchgate.net This protective effect is a direct consequence of ecamsule's ability to absorb harmful UVA radiation before it can reach the cellular DNA. patsnap.com By preventing the initial DNA damage, ecamsule helps to maintain genomic integrity.

The tumor suppressor protein p53 plays a critical role in the cellular response to DNA damage. nih.gov Following UV-induced damage, p53 levels in the cell increase, which can trigger cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis (programmed cell death). nih.gov Therefore, the accumulation of p53 protein is a key indicator of cellular stress and DNA damage.

Consistent with its ability to prevent DNA damage, ecamsule has been shown to attenuate the accumulation of p53 protein in cells exposed to UV radiation. medchemexpress.comresearchgate.net By reducing the initial UV-induced damage, such as pyrimidine dimer formation, ecamsule lessens the signal for p53 activation. researchgate.net Clinical studies have confirmed that sunscreen formulations containing ecamsule significantly reduce p53 accumulation in the skin of human volunteers following UV exposure. researchgate.net

UVA radiation is a significant inducer of oxidative stress in the skin through the generation of reactive oxygen species (ROS), such as superoxide (B77818) anions and nitric oxide. researchgate.netmdpi.com ROS can damage cellular components, including lipids, proteins, and DNA, and are implicated in photoaging. mdpi.commdpi.com

Studies on human keratinocyte (HaCaT) and fibroblast cell lines have investigated the effect of ecamsule on ROS generation. medchemexpress.comresearchgate.netresearchgate.netnih.gov In UV-stressed cells, ecamsule has been shown to reduce the levels of intracellular ROS in a dose-dependent manner. medchemexpress.comresearchgate.net For example, in one study, a high concentration of ecamsule (1600 μM) reduced UV-induced oxidative stress by 14.5% in HaCaT cells and by 25.7% in fibroblasts. medchemexpress.comresearchgate.net This suggests that beyond its primary function as a UV absorber, ecamsule may possess some capacity to counteract oxidative stress. medchemexpress.com

Interestingly, in the absence of a UV stressor, some studies have observed a slight pro-oxidative effect at lower concentrations of ecamsule, while higher concentrations did not cause significant changes in basal ROS levels. researchgate.net

Interactive Data Table: Effect of Ecamsule on ROS in Cell Models

| Cell Line | Stressor | Ecamsule Concentration (µM) | Effect on ROS Levels | Reference |

| HaCaT (Keratinocytes) | UV | 1600 | 14.5% reduction | researchgate.net |

| WT Fibs E6/E7 (Fibroblasts) | UV | 1600 | 25.7% reduction | medchemexpress.comresearchgate.net |

| WT Fibs E6/E7 (Fibroblasts) | AAPH (chemical ROS inducer) | 1600 | 10.8% reduction | medchemexpress.com |

Modulation of Reactive Oxygen Species (ROS) Generation in Fibroblasts and Keratinocytes

Counteraction of Ultraviolet and AAPH-Induced ROS Formation

Ecamsule has demonstrated the ability to counteract the formation of reactive oxygen species (ROS) induced by both ultraviolet (UV) radiation and the chemical-stressor 2,2′-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH). medchemexpress.comglpbio.com In studies involving human keratinocytes (HaCaT) and wild-type fibroblasts (WT Fibs E6/E7), UV and AAPH exposure significantly increased ROS levels compared to baseline. researchgate.net

In fibroblasts, the effects of ecamsule on ROS reduction are dose-dependent. glpbio.com At the highest tested concentration of 1600 µM, ecamsule reduced UV-induced ROS by 25.7%. medchemexpress.comglpbio.com In the same cell line and at the same concentration, it reduced AAPH-induced oxidative stress by 10.8%. medchemexpress.comglpbio.com In HaCaT keratinocytes, treatment with 1600 µM ecamsule resulted in a 14.5% reduction of UV-induced oxidative stress, while no significant effect was observed in the AAPH-setting for these cells. researchgate.net

Table 1: Effect of Ecamsule (Disodium) on Induced ROS Formation

| Cell Line | Stress Inducer | Ecamsule Concentration (µM) | % ROS Reduction |

|---|---|---|---|

| Fibroblasts | UV Radiation | 1600 | 25.7% medchemexpress.comglpbio.com |

| Fibroblasts | AAPH | 1600 | 10.8% medchemexpress.comglpbio.com |

Reduction of Basal Cellular ROS Levels

In addition to counteracting induced oxidative stress, ecamsule has been shown to attenuate basal levels of cellular ROS. medchemexpress.comglpbio.com In fibroblast cells, a 1600 µM concentration of ecamsule led to a 16.9% reduction in basal ROS levels. medchemexpress.comglpbio.com

However, the effect on basal ROS can vary depending on the cell type and the concentration of the compound. In HaCaT keratinocytes, ecamsule showed a non-monotonic dose-response. researchgate.net Treatment at concentrations up to 800µM resulted in an increase in basal ROS levels, with a maximum increase of 12.6% observed at a 200 µM concentration. researchgate.net In contrast, the highest concentration of 1600 µM did not cause significant changes to basal ROS levels in these cells. researchgate.net

Table 2: Effect of Ecamsule (Disodium) on Basal ROS Levels

| Cell Line | Ecamsule Concentration (µM) | % Change in Basal ROS |

|---|---|---|

| Fibroblasts | 1600 | -16.9% medchemexpress.comglpbio.com |

| Keratinocytes (HaCaT) | 200 | +12.6% researchgate.net |

Influence on Cell Viability under Oxidative Stress Conditions

Ecamsule (disodium) has been observed to positively influence cell viability, particularly under conditions of chemically induced oxidative stress. medchemexpress.com In studies on fibroblasts treated with AAPH, ecamsule increased cell viability at the highest applied concentration of 1600 µM. medchemexpress.comglpbio.com

Conversely, in cells that did not receive additional oxidative stress treatment, minor but statistically significant negative effects on cell viability were noted one hour after treatment with 1600 µM of ecamsule, with a maximum reduction of 12.6% compared to the control. researchgate.net However, these effects appeared to be transient, as no significant impact on cell viability was observed across any treatment settings 24 hours later. researchgate.net

Table 3: Influence of Ecamsule (Disodium) on Cell Viability

| Cell Line | Condition | Ecamsule Concentration (µM) | Effect on Cell Viability | Time Point |

|---|---|---|---|---|

| Fibroblasts | AAPH-Treated | 1600 | Increased medchemexpress.comglpbio.com | Not Specified |

| Fibroblasts (WT Fibs E6/E7) | No Additional Treatment | 1600 | 12.6% reduction researchgate.net | 1 Hour |

Advanced Analytical Methodologies for Ecamsule Disodium Characterization

Spectroscopic Analysis Techniques

Spectroscopy is a cornerstone in the structural analysis of chemical compounds. By investigating the interaction of electromagnetic radiation with the Ecamsule (B1337) molecule, detailed information regarding its electronic structure, functional groups, and atomic arrangement can be obtained.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful and widely used technique for the quantitative analysis of UV-absorbing compounds like Ecamsule. chemscene.comlibretexts.org The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. wikipedia.org

Ecamsule is specifically designed to absorb UVA radiation, and its UV spectrum reflects this function. It provides protection across a broad range of wavelengths, typically from 290 nm to 400 nm. chemeurope.comresearchgate.net Research shows that Ecamsule exhibits a characteristic peak absorbance (λmax) at approximately 344-345 nm. chemguide.co.ukorganicchemistrydata.org This distinct absorption maximum allows for its precise quantification in various formulations, often using a reference or blank sample to zero the spectrophotometer. wikipedia.org The intensity of the absorption at this wavelength is used to determine the concentration of Ecamsule in a given sample, making UV-Vis spectroscopy an essential tool for quality control. libretexts.orglibretexts.org

| Parameter | Value | Significance |

|---|---|---|

| UV Protection Range | 290–400 nm chemeurope.comchemguide.co.uk | Indicates broad-spectrum UVA and UVB filtering capability. |

| Maximum Absorption (λmax) | ~345 nm researchgate.netchemguide.co.uk | The specific wavelength used for quantitative analysis. |

Infrared (IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present within a molecule. thegoodscentscompany.com It works on the principle that molecules absorb specific frequencies of infrared radiation that correspond to the vibrational energies of their chemical bonds. lboro.ac.uk These absorptions act as a molecular "fingerprint," allowing for structural elucidation. thegoodscentscompany.com

The IR spectrum of Ecamsule is expected to show a number of characteristic absorption bands corresponding to its distinct structural features. The region from 4000 to 1450 cm⁻¹ is known as the group frequency region, where absorptions are typically due to the stretching vibrations of specific functional groups. lboro.ac.uk The more complex region from 1450 to 600 cm⁻¹ is called the fingerprint region, which is unique to the molecule as a whole. lboro.ac.uk While a full experimental spectrum is interpreted for complete analysis, the key functional groups of Ecamsule (aromatic rings, ketone carbonyl groups, and sulfonic acid groups) have well-known absorption ranges.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Aromatic Ring (C-H) | Stretch | 3100–3000 |

| Aromatic Ring (C-C) | In-ring Stretch | 1600–1400 |

| Ketone (C=O) | Stretch | ~1740–1685 |

| Sulfonic Acid (S=O) | Stretch | ~1350 and ~1175 |

| Alkane (C-H) | Stretch | 2960–2850 wikipedia.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for determining the precise structure of an organic molecule in solution. google.com It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, most commonly proton (¹H) and carbon-13 (¹³C). wikipedia.org The chemical shift of each nucleus provides insight into its local electronic environment, while spin-spin coupling reveals connectivity between neighboring atoms.

For Ecamsule, ¹H NMR spectroscopy is used to confirm the number and arrangement of hydrogen atoms. Specific chemical shifts and multiplicity patterns (e.g., singlet, doublet, multiplet) correspond to the protons on the aromatic ring, the camphor (B46023) skeleton, and the methyl groups. A patent for a synthesis method of terephthalylidene dicamphor sulfonic acid provides representative ¹H NMR data, which serves as a reference for structural confirmation. researchgate.net

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 7.32 | m | 4H | Aromatic protons (phenylene ring) |

| 7.07 | s | 2H | Olefinic protons (-C=CH-) |

| 3.31–3.29 | m | 2H | Camphor skeleton protons |

| 2.88–2.85 | m | 4H | Methylene protons (-CH₂-SO₃) |

| 2.46–2.42 | m | 2H | Camphor skeleton protons |

| 2.15–2.11 | m | 2H | Camphor skeleton protons |

| 1.63–1.59 | m | 2H | Camphor skeleton protons |

| 1.45–1.41 | m | 2H | Camphor skeleton protons |

| 0.95 | s | 6H | Methyl protons (camphor) |

| 0.60 | s | 6H | Methyl protons (camphor) |

Data sourced from patent WO2020259508A1. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule, confirming the carbon backbone, including the quaternary carbons and carbonyl carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. libretexts.org When a molecule is ionized in the mass spectrometer, the resulting molecular ion (M+) can be unstable and break apart into smaller, charged fragments. thegoodscentscompany.com The pattern of these fragments is predictable and characteristic of the original molecular structure.

For Ecamsule, the molecular weight is 562.69 g/mol . researchgate.net High-resolution mass spectrometry can confirm this mass with high accuracy. researchgate.net The fragmentation of the Ecamsule molecular ion is expected to occur at its chemically labile points. Common fragmentation pathways would include:

α-cleavage: Breakage of the bond adjacent to the carbonyl (C=O) groups on the camphor rings. nih.gov

Cleavage of the benzylic C-C bond: Scission of the bonds connecting the central phenyl ring to the two camphor-derived moieties.

Loss of SO₃: Elimination of the sulfonate group.

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating components from a complex mixture and for quantifying the amount of a specific analyte.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation, identification, and quantification of Ecamsule in sunscreen and cosmetic products. chemeurope.com The development of a robust HPLC method is critical for quality control, ensuring the compound is present at the correct concentration and that impurities are within acceptable limits.

Several studies describe validated HPLC methods for the simultaneous analysis of multiple UV filters, including Ecamsule. These methods most commonly utilize a reversed-phase approach. Key parameters in HPLC method development for Ecamsule include the choice of stationary phase (column), mobile phase composition, and detection method. researchgate.net

| Parameter | Description | Common Conditions for Ecamsule |

|---|---|---|

| Stationary Phase (Column) | The solid support over which the mobile phase flows. | C18 (Reversed-Phase) |

| Mobile Phase | The solvent that moves the analyte through the column. | Gradient elution with a mixture of an organic solvent (e.g., Methanol) and an aqueous buffer (e.g., Phosphate (B84403) or Acetate buffer). |

| Detection | The method used to visualize the analyte as it elutes from the column. | UV Detector, set at a wavelength near Ecamsule's λmax (e.g., 313 nm, 320 nm, or 360 nm). |

| Quantification | The process of measuring the concentration of the analyte. | Based on the peak area from the chromatogram, compared against a calibration curve of known standards. libretexts.org |

| Validation Parameters | Criteria to ensure the method is reliable and reproducible. | Includes linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ). For a multi-filter method including Ecamsule, LODs were reported between 0.08-1.94 µg/mL and LOQs between 0.24-5.89 µg/mL. |

The development of such methods allows for the reliable and routine analysis of Ecamsule in finished products, ensuring they meet regulatory and quality standards. libretexts.org

Mobile Phase Optimization (e.g., Ethanol-Sodium Acetate Buffer Systems)

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. ijariie.comijsrtjournal.com UPLC systems utilize columns packed with sub-2 µm particles, which, according to the van Deemter equation, leads to higher separation efficiency. ijariie.com

The application of UPLC in pharmaceutical analysis is extensive, including impurity profiling and quality control. ijsrtjournal.com For a compound like Ecamsule, UPLC can provide faster analysis times and reduced solvent consumption, making it a more efficient and environmentally friendly method. creative-proteomics.com The increased sensitivity of UPLC is particularly beneficial for detecting low-level impurities or for analyzing samples with limited concentrations of the active ingredient. ijariie.com UPLC is often coupled with mass spectrometry (UPLC-MS/MS) for highly sensitive and selective quantification, which is valuable in complex matrices like biological samples. wvu.edu

Gas Chromatography (GC) for Volatile Byproducts Analysis (if applicable)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.net While Ecamsule itself is a non-volatile sulfonic acid, GC could be applicable for the analysis of volatile byproducts that may be present as impurities from the synthesis process or as degradation products.

For GC analysis of non-volatile compounds or those with poor thermal stability, a derivatization step is often necessary to convert the analyte into a more volatile and thermally stable form. americanpharmaceuticalreview.com For instance, sulfonic acids can be derivatized to form more volatile esters or other derivatives that are amenable to GC analysis. americanpharmaceuticalreview.com Techniques such as GC coupled with mass spectrometry (GC-MS) would be essential for the identification and quantification of any such volatile impurities. scispace.com

Electrophoretic Techniques

Capillary Electrophoresis (CE) for Purity and Separation

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. libretexts.org It offers several advantages, including high resolution, short analysis times, and minimal sample and reagent consumption. abo.fi

Capillary Zone Electrophoresis (CZE), the most common mode of CE, is well-suited for the analysis of charged molecules like Ecamsule, which is a disodium (B8443419) salt of a sulfonic acid. nih.gov In CZE, the separation occurs in a buffer-filled capillary, and the migration of ions is driven by both their electrophoretic mobility and the electroosmotic flow. libretexts.org This technique can be effectively used to assess the purity of Ecamsule by separating it from charged and uncharged impurities. The high resolving power of CE allows for the detection of closely related impurities that might be difficult to separate by HPLC. casss.org

Table 4: List of Chemical Compounds

| Compound Name | Synonym(s) |

|---|---|

| Ecamsule (disodium) | Terephthalylidene dicamphor sulfonic acid, Mexoryl SX |

| Ethanol (B145695) | Ethyl alcohol |

| Sodium Acetate | - |

| Methanol (B129727) | Methyl alcohol |

| Acetonitrile (B52724) | - |

| Hexane | - |

| Ethyl Acetate | - |

| 2-Propanol | Isopropyl alcohol |

| Acetic Acid | - |

| Sodium Iodide | - |

| Thiosulfate | - |

| Alkyl Iodide | - |

| Boronate Esters | - |

| Carboxylic Acids | - |

| Sulfonic Acids | - |

| Ammonium Acetate | - |

| Ammonium Formate | - |

| Ammonium Citrate | - |

| Formic Acid | - |

| C18 (Octadecylsilane) | - |

| C8 (Octylsilane) | - |

| Phenyl (stationary phase) | - |

| Amide C16 (stationary phase) | - |

| Drometrizole | - |

| 4-Methylbenzylidene Camphor | Enzacamene |

| Menthyl Anthranilate | - |

| Benzophenone-3 | Oxybenzone (B1678072) |

| Benzophenone-8 | Dioxybenzone |

| Butyl Methoxydibenzoylmethane | Avobenzone (B1665848) |

| Ethylhexyl Triazone | Octyl triazone |

| Octocrylene | - |

| Ethylhexyl Dimethyl P-Aminobenzoic Acid | Padimate O |

| Ethylhexyl Methoxycinnamate | Octinoxate |

| p-Aminobenzoic Acid | Aminobenzoic acid |

| 2-Phenylbenzimidazole-5-Sulfonic Acid | Ensulizole |

| Isoamyl p-Methoxycinnamate | Amiloxate |

| Diethylhexyl Butamidotriazone | Iscotrizinol |

| Methylene Bis-Benzotriazolyl Tetramethylbutylphenol | Bisoctrizole |

| Benzophenone-4 | Sulisobenzone |

| Phenylbenzimidazole Sulfonic Acid | - |

| Titanium Dioxide | - |

| Camphor | - |

| L-Menthol | - |

| Methyl Salicylate | - |

| Ethyl Salicylate | - |

| Salicylic Acid | - |

| Glycol Monosalicylate | - |

| Capsaicin | - |

| 2-Phenoxyethanol | - |

| Valproic Acid | - |

| Ibuprofen | - |

| N-formyl-MDMA | - |

| N-acetyl-MDMA | - |

| 3,4-Methylenedioxypropane | - |

| 3,4-Methylenedioxyacetophenone | - |

| Methylene Chloride | - |

| Perchloric Acid | - |

| Tetrahydrofuran | - |

| Homosalate | - |

| Octyl Salicylate | - |

| Diethylamino Hydroxybenzoyl Hexyl Benzoate | - |

| Bis-Ethylhexyloxyphenol Methoxyphenyltriazine | - |

| Butylated Hydroxyanisole | BHA |

| Butylated Hydroxytoluene | BHT |

| Hydroquinone | - |

| Kojic Acid | - |

| Benzyl Nicotinate | - |

| Nonivamide | - |

| Sulisobenzone | - |

| Bemotrizinole | - |

| Iscotrizinole | - |

| Padimate-O | - |

| Amphetamine | - |

| Methamphetamine | - |

| Cocaine | - |

| Benzoylecgonine | - |

| Morphine | - |

| Codeine | - |

| Hydromorphone | - |

| 6-Monoacetylmorphine | 6-MAM |

| Imidazole | - |

| Sodium Dodecyl Sulphate | SDS |

| ß-mercaptoethanol | - |

| Rituximab | - |

| Infliximab | - |

Hyphenated Techniques for Comprehensive Analysis

LC-MS/MS for Trace Analysis and Metabolite Identification (non-human, non-clinical)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a premier analytical technique for the characterization of ecamsule (disodium), especially within non-human and non-clinical frameworks. The method's exceptional sensitivity and selectivity are crucial for detecting minute quantities of the compound in diverse environmental matrices and for identifying its metabolites or transformation products in in vitro settings. rsc.orgresearchgate.net

The synergy between liquid chromatography, which separates components of a mixture, and tandem mass spectrometry, which offers structural elucidation and precise quantification, facilitates a thorough analysis. mdpi.comnih.gov For ecamsule, this is vital for assessing its environmental behavior and persistence, as well as its biotransformation in biological systems outside of human studies. rsc.org

Trace Analysis in Environmental Samples

The extensive use of ecamsule in sunscreen products has resulted in its presence as an emerging contaminant in aquatic environments, including swimming pools, rivers, and wastewater. mdpi.comcsic.es This necessitates highly sensitive analytical methods for monitoring. LC-MS/MS is the established method for quantifying ecamsule in these complex aqueous samples. revistadechimie.ronih.gov

Validated LC-MS/MS methods for ecamsule determination typically begin with a sample preparation step, most commonly solid-phase extraction (SPE), to concentrate the analyte and eliminate interfering matrix components. revistadechimie.rochromatographyonline.com Achieving effective chromatographic separation from other substances is dependent on the careful selection of the analytical column, often a C18 or C8 type, and the mobile phase composition. mdpi.com

For mass spectrometric detection, the instrument is generally operated in negative electrospray ionization (ESI) mode, as ecamsule is an anionic sulfonic acid derivative. The most frequently used acquisition mode is Multiple Reaction Monitoring (MRM), which tracks specific precursor-to-product ion transitions, ensuring both accurate quantification and confident identification of the target compound. mdpi.comchromatographyonline.com

Table 1: Representative LC-MS/MS Parameters for Trace Analysis of Ecamsule in Water Samples This table provides an example of typical conditions and is not exhaustive of all published methods.

| Parameter | Condition | Source(s) |

|---|---|---|

| Sample Preparation | Solid-Phase Extraction (SPE) | revistadechimie.rochromatographyonline.com |

| LC Column | C18 or C8 reverse-phase | mdpi.comrevistadechimie.ro |

| Mobile Phase | Gradient elution with acetonitrile and water, often containing an additive like formic acid | revistadechimie.rochromatographyonline.com |

| Ionization Mode | Electrospray Ionization (ESI), Negative | mdpi.comchromatographyonline.com |

| MS Acquisition Mode | Multiple Reaction Monitoring (MRM) | mdpi.comchromatographyonline.com |

Metabolite Identification in Non-Clinical Studies

Understanding the potential biotransformation of ecamsule is critical. In vitro studies using systems like liver microsomes or specialized cell lines offer a way to investigate metabolic pathways without conducting human clinical trials. researchgate.netscispace.com LC-MS/MS is a pivotal tool for identifying metabolites that may form in these experimental systems. nih.govlcms.cz

The analytical approach for metabolite identification often employs high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QToF) or Orbitrap mass analyzers, coupled with LC. bioivt.com This combination provides highly accurate mass measurements of potential metabolites, which helps in determining their elemental formulas. nih.gov MS/MS techniques, including product ion and precursor ion scanning, are used to acquire structural data and identify compounds that share a common structural core with the parent ecamsule molecule. nih.gov

By comparing the analytical profiles of control samples against those incubated with ecamsule, researchers can identify novel metabolites. scispace.com The fragmentation patterns from the MS/MS spectra of these metabolites are then interpreted to propose their chemical structures, revealing biotransformations such as those listed in the table below. nih.gov

Table 2: Common Biotransformations Investigated in Non-Clinical In Vitro Metabolite Identification Studies This table lists general metabolic reactions that can be identified using LC-MS/MS and does not represent specific confirmed metabolites of ecamsule from non-clinical studies.

| Phase I Reactions | Phase II Reactions |

|---|---|

| Oxidation | Glucuronidation |

| Reduction | Sulfation |

Computational Chemistry and Theoretical Modeling of Ecamsule Disodium

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic and photophysical properties of ecamsule (B1337) at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Spectra

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is a workhorse in materials science and computational chemistry for predicting molecular properties. dcu.ie For ecamsule, DFT calculations are used to determine its ground-state electronic structure, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electron density distribution. These calculations are crucial for understanding the molecule's intrinsic stability and reactivity.

DFT methods, often combined with various functionals and basis sets, can accurately predict geometric parameters and other electronic properties. nih.gov For instance, a study on related UV filters used the B3LYP functional with a 6-311G+** basis set for evaluations. researchgate.net The choice of functional and basis set is critical for achieving results that correlate well with experimental data. rsc.orgresearchgate.net The insights gained from DFT help in rationalizing the photostability of ecamsule, a derivative of benzylidene camphor (B46023) known for this characteristic. nih.govdrugbank.com

Table 1: Key Concepts in DFT Calculations for Ecamsule

| Parameter | Description | Relevance to Ecamsule |

| Functional | An approximation to the exchange-correlation energy term in DFT. Different functionals (e.g., B3LYP, PBE0) offer varying levels of accuracy and computational cost. researchgate.netrsc.orgnih.gov | The choice of functional impacts the accuracy of predicted electronic properties like orbital energies and UV absorption maxima. |

| Basis Set | A set of mathematical functions used to build molecular orbitals. Larger basis sets (e.g., 6-31+G(d,p), 6-311G+**) provide more flexibility and accuracy. researchgate.netrsc.org | A suitable basis set is essential for correctly describing the electron distribution, especially around the sulfonate groups in ecamsule. |

| HOMO/LUMO | The Highest Occupied and Lowest Unoccupied Molecular Orbitals. The energy difference (HOMO-LUMO gap) is a key indicator of molecular excitability. nih.gov | The HOMO-LUMO gap is directly related to the energy required for electronic transitions, which governs UV absorption. |

| Electron Density | The probability of finding an electron at a particular point in space. | Maps of electron density reveal the distribution of charge within the ecamsule molecule, highlighting regions susceptible to chemical interaction. |

Time-Dependent Density Functional Theory (TD-DFT) for UV Spectra Prediction

To understand how ecamsule interacts with light, particularly its absorption of UVA radiation, Time-Dependent Density Functional Theory (TD-DFT) is employed. nih.govunirioja.es TD-DFT is an extension of DFT that can predict the electronic excited states of a system. unirioja.esfaccts.de This allows for the theoretical calculation of UV-Visible absorption spectra, providing information on excitation energies (wavelengths of maximum absorption, λmax) and oscillator strengths (absorption intensities). faccts.degaussian.com

Theoretical studies using TD-DFT can simulate the UV spectrum of ecamsule, which experimentally shows peak protection around 345 nm. nih.govdrugbank.comatamanchemicals.com The calculations can identify the specific electronic transitions, such as π → π* transitions, responsible for the absorption bands. rsc.orgnih.gov By comparing the computed spectra with experimental data, researchers can validate their theoretical models. researchgate.net These simulations can also be performed in different solvent environments using models like the Polarizable Continuum Model (PCM) to mimic real-world conditions in sunscreen formulations. nih.govfaccts.de

Table 2: Typical Output from TD-DFT Calculations for a UV Absorber

| Parameter | Symbol | Description | Example Value (Hypothetical) |

| Excitation Wavelength | λ (nm) | The wavelength of light required to promote an electron to a specific excited state. gaussian.com | 345 nm |

| Excitation Energy | E (eV) | The energy difference between the ground state and the excited state. gaussian.com | 3.59 eV |

| Oscillator Strength | f | A dimensionless quantity that represents the probability of a given electronic transition. gaussian.com | 0.5 |

| Transition Type | The nature of the orbitals involved in the electronic transition (e.g., π → π, n → π). rsc.org | HOMO -> LUMO (π → π*) |

Note: The example values are for illustrative purposes and represent typical outputs for a UVA absorber like ecamsule.

Calculation of Bond Dissociation Energies and Stability Metrics

The photostability of ecamsule is one of its most important features. nih.govatamanchemicals.com Computational chemistry provides tools to quantify this stability by calculating bond dissociation energies (BDE). collegedunia.comgpschools.org BDE is the enthalpy change required to break a specific chemical bond homolytically in the gas phase. collegedunia.comchemguide.co.ukwikipedia.org Higher BDE values for the bonds most likely to break upon UV exposure indicate greater molecular stability.

DFT calculations can be used to compute the BDE for various bonds within the ecamsule structure. researchgate.net By identifying the weakest bonds, scientists can predict potential fragmentation pathways. For a photostable molecule like ecamsule, these calculations would be expected to show high BDEs for the core structural bonds, confirming that it can effectively dissipate absorbed UV energy as heat without degrading. drugbank.com The stability of a molecule can also be assessed by its average bond energy; the higher the average bond energy, the more stable the molecule. collegedunia.com

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of electronic properties, molecular dynamics (MD) simulations offer a view of the molecule in motion. glycoforum.gr.jp MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to study the conformational changes and interactions of ecamsule over time. inflibnet.ac.in

Conformational Analysis and Molecular Flexibility

Ecamsule is a relatively large and complex molecule, and its three-dimensional shape, or conformation, can influence its properties. MD simulations are used to explore the potential energy surface of the molecule and identify its most stable conformations. glycoforum.gr.jp These simulations track the movement of each atom over time, providing a trajectory that reveals the molecule's flexibility, including the rotation around single bonds and the puckering of its camphor rings. glycoforum.gr.jpinflibnet.ac.in

Analysis of the MD trajectory can include measurements like the root-mean-square deviation (RMSD) to assess structural stability and Ramachandran-like plots for dihedral angles to map conformational preferences. inflibnet.ac.innih.gov Understanding the flexibility and preferred shapes of ecamsule is important, as these factors can affect how it packs in a solid state or interacts with other components in a sunscreen formulation.

Interaction with Model Membranes or Molecular Assemblies (non-biological, theoretical)

Although ecamsule is designed for topical application with minimal skin penetration, theoretical MD simulations can be used to study its interactions with simplified, non-biological model systems. drugbank.com These simulations can model how ecamsule might interact with a simple lipid bilayer or aggregate with other molecules in a non-aqueous environment.

By simulating ecamsule in the presence of a model membrane, researchers can calculate properties like the potential of mean force (PMF) for insertion, which provides a theoretical measure of its tendency to penetrate a lipid-like environment. researchgate.net Such studies, while purely theoretical, can provide foundational insights into the physicochemical behavior of the molecule at interfaces, complementing experimental data on its low skin permeability. researchgate.net

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a computational and theoretical approach used to discern the relationship between the chemical structure of a molecule and its biological or functional activity. In the context of sunscreen agents like Ecamsule (Disodium), SAR aims to establish a correlation between specific structural features and desired properties such as UV absorption wavelength, molar absorptivity, and photostability. nih.gov While comprehensive, publicly available QSAR models specifically for ecamsule are limited, significant insights can be drawn from theoretical studies on its core chemical scaffold, benzylidene camphor. rsc.org

Computational studies on benzylidene camphor and its derivatives serve as a valuable proxy for understanding the structural determinants of ecamsule's function. rsc.org These models utilize quantum mechanical calculations to predict how modifications to the molecular structure can influence its electronic and photophysical properties. A key objective is to create predictive models that can guide the design of new UV filters with enhanced efficacy and safety profiles, reducing the need for extensive empirical screening. researchgate.netnih.gov A theoretical study on 4-methylbenzylidene camphor (4-MBC), a close structural analog to the chromophoric part of ecamsule, demonstrates the use of computational chemistry to establish these crucial structure-property relationships and to rationally design novel derivatives with tailored absorption characteristics. rsc.org

Prediction of Photophysical Properties based on Chemical Structure

The prediction of photophysical properties, particularly the UV-Vis absorption spectrum, is a cornerstone of computational chemistry in the development of UV filters. researchgate.net Methodologies such as Time-Dependent Density Functional Theory (TD-DFT) are frequently employed to calculate the electronic excited states of molecules, providing predictions of excitation energies (which correspond to absorption wavelengths, λmax) and oscillator strengths (which relate to the intensity of absorption). rsc.orgfaccts.de

A theoretical investigation into the benzylidene camphor (BC) scaffold, which forms the basis of ecamsule, provides a clear example of this predictive power. The study analyzed the parent compound, benzylidene camphor, and its methylated analog, 4-methylbenzylidene camphor (4-MBC), to understand the fundamental electronic transitions responsible for their UV absorption. rsc.org

The calculations revealed that the primary UV absorption band in these molecules corresponds to a π → π* electronic transition. rsc.org This transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). rsc.orgshu.ac.uk In the case of the benzylidene camphor chromophore, the HOMO is delocalized across the benzylidene portion and the oxygen atom of the camphor group, while the LUMO is primarily centered on the styrene-like moiety. rsc.org

The theoretical calculations for benzylidene camphor (BC) and 4-methylbenzylidene camphor (4-MBC) predicted UVB absorption, which is consistent with experimental data for 4-MBC. rsc.org The addition of a methyl group in 4-MBC was found to have only a minor effect on the maximum absorption wavelength (λmax). rsc.org However, it does influence the electronic charge distribution within the molecule. rsc.org These foundational calculations are critical for establishing a baseline before designing new derivatives. rsc.org

Table 1: Predicted Photophysical Properties of Benzylidene Camphor (BC) and 4-Methylbenzylidene Camphor (4-MBC)

| Compound | Predicted Excitation Energy (eV) | Predicted λmax (nm) | Oscillator Strength (f) | Transition Character |

|---|---|---|---|---|

| Benzylidene Camphor (BC) | 4.25 | 292 | 0.74 | π → π |

| 4-Methylbenzylidene Camphor (4-MBC) | 4.22 | 294 | 0.81 | π → π |

Data sourced from a theoretical study by Costa et al. (2012), using TD-DFT calculations. rsc.org

Design of Hypothetical Ecamsule (Disodium) Derivatives with Enhanced Properties

A significant advantage of computational modeling is its application in the in silico design of novel molecules with specific, enhanced properties. researchgate.net Building on the SAR understanding of the benzylidene camphor scaffold, researchers have designed hypothetical derivatives with the goal of shifting the absorption profile from the UVB range into the more desirable UVA range (320-400 nm), a key characteristic of ecamsule. rsc.orgnih.gov

One such computational study used the validated theoretical model for benzylidene camphor to explore how different substituents would alter its absorption spectrum. rsc.org The modeling generated a guiding hypothesis: the addition of electron-withdrawing groups at a specific carbon on the benzylidene ring (C15), combined with electron-donating groups at another carbon (C11), should lower the HOMO-LUMO energy gap. rsc.org A smaller energy gap corresponds to a lower excitation energy, which in turn results in a bathochromic shift (a shift to a longer wavelength) of the λmax. rsc.orgchemguide.co.uk

Based on this principle, a series of six new hypothetical benzylidene camphor derivatives were designed and their photophysical properties were calculated. The design strategy involved placing substituents such as methoxy (B1213986) (-OCH3) and cyano (-CN) groups at various positions on the benzylidene ring to modulate the electronic properties of the chromophore. rsc.org

The results of the TD-DFT calculations for these hypothetical derivatives confirmed the design hypothesis. Two of the designed molecules, BC-d4 and BC-d6, showed a significant redshift in their predicted λmax, successfully pushing their absorption peaks into the UVA spectrum (>320 nm). rsc.org Specifically, derivative BC-d6, which combined an electron-donating methoxy group with an electron-withdrawing cyano group, was predicted to have a λmax of 351 nm, placing it firmly in the UVA range. rsc.org This demonstrates the power of computational chemistry to rationally guide the synthesis of new, potentially more effective UV-filtering compounds based on the stable and effective ecamsule scaffold. rsc.org

Table 2: Predicted Photophysical Properties of Hypothetical Benzylidene Camphor Derivatives

| Derivative Name | Substituent(s) and Position(s) | Predicted λmax (nm) | Oscillator Strength (f) | Predicted UV Range |

|---|---|---|---|---|

| BC-d1 | -OCH3 at C11 | 312 | 0.62 | UVB |

| BC-d2 | -OCH3 at C12 | 300 | 0.70 | UVB |

| BC-d3 | -CN at C11 | 295 | 0.83 | UVB |

| BC-d4 | -CN at C12 | 323 | 0.99 | UVA |

| BC-d5 | -OCH3 at C11, -OCH3 at C12 | 316 | 0.54 | UVB |

| BC-d6 | -OCH3 at C11, -CN at C12 | 351 | 0.86 | UVA |

Data sourced from a computational design study by Costa et al. (2012). rsc.org

Investigation of Ecamsule Disodium in Non Human Biological Systems and in Vitro Research Models

In Vitro Studies in Mammalian Cell Cultures (Excluding Human Clinical Context)

Photoprotective Effects in Cultured Keratinocytes and Fibroblasts

In laboratory settings, ecamsule (B1337) has demonstrated significant photoprotective capabilities in cultured skin cells. When applied to human keratinocyte (HaCaT) and fibroblast (WT Fibs E6/E7) cell lines, ecamsule has been shown to counteract the detrimental effects of ultraviolet (UV) radiation. formosalab.comdrugbank.com Studies have focused on the reduction of reactive oxygen species (ROS) as a primary indicator of its protective action. researchgate.net